![molecular formula C13H20NO3P B14272977 Diethyl [2-amino-2-(4-methylphenyl)ethenyl]phosphonate CAS No. 179072-75-4](/img/structure/B14272977.png)
Diethyl [2-amino-2-(4-methylphenyl)ethenyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [2-amino-2-(4-methylphenyl)ethenyl]phosphonate is an organic compound that belongs to the class of phosphonates It is characterized by the presence of a phosphonate group attached to a vinyl group, which is further substituted with an amino group and a 4-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl [2-amino-2-(4-methylphenyl)ethenyl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate vinyl compound. One common method is the Kabachnik-Fields reaction, where diethyl phosphite reacts with an imine derived from 4-methylbenzaldehyde and an amine under mild conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding phosphonic acids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the vinyl group, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl [2-amino-2-(4-methylphenyl)ethenyl]phosphonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition, as phosphonates are known to mimic phosphate esters and can act as enzyme inhibitors.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Diethyl [2-amino-2-(4-methylphenyl)ethenyl]phosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic the transition state of phosphate esters, allowing the compound to act as a competitive inhibitor of enzymes that utilize phosphate esters as substrates. This inhibition can affect various biochemical pathways, depending on the specific enzyme targeted.
Vergleich Mit ähnlichen Verbindungen
- Diethyl [2-amino-2-(4-chlorophenyl)ethenyl]phosphonate
- Diethyl [2-amino-2-(4-nitrophenyl)ethenyl]phosphonate
- Diethyl [2-amino-2-(4-methoxyphenyl)ethenyl]phosphonate
Comparison: Diethyl [2-amino-2-(4-methylphenyl)ethenyl]phosphonate is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and interaction with biological targets. Compared to its analogs with different substituents on the phenyl ring, the methyl group can affect the compound’s lipophilicity, steric properties, and electronic effects, leading to variations in its chemical behavior and biological activity.
Eigenschaften
CAS-Nummer |
179072-75-4 |
|---|---|
Molekularformel |
C13H20NO3P |
Molekulargewicht |
269.28 g/mol |
IUPAC-Name |
2-diethoxyphosphoryl-1-(4-methylphenyl)ethenamine |
InChI |
InChI=1S/C13H20NO3P/c1-4-16-18(15,17-5-2)10-13(14)12-8-6-11(3)7-9-12/h6-10H,4-5,14H2,1-3H3 |
InChI-Schlüssel |
DVKSFLJAEHAJMV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C=C(C1=CC=C(C=C1)C)N)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


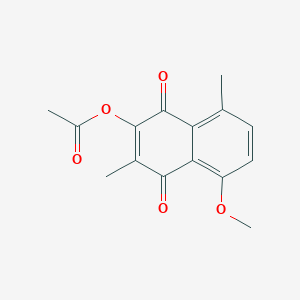

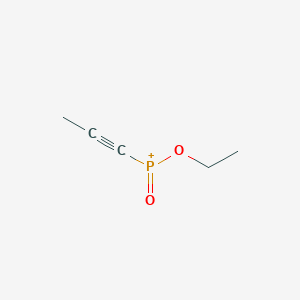
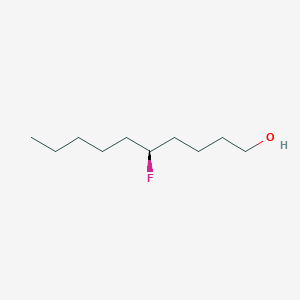
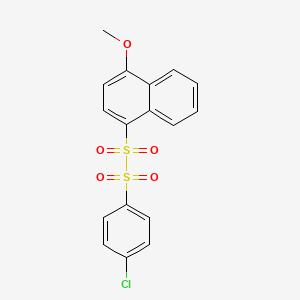
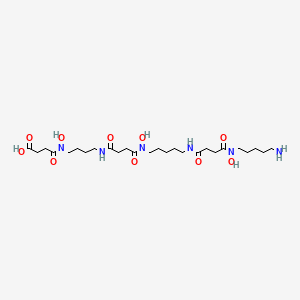
![(6aR,10aS)-11-Hydroxy-12-methoxy-7,7,10a-trimethyl-5,6a,7,9,10,10a-hexahydro-4H-phenanthro[1,2-c]pyran-4,8(6H)-dione](/img/structure/B14272919.png)
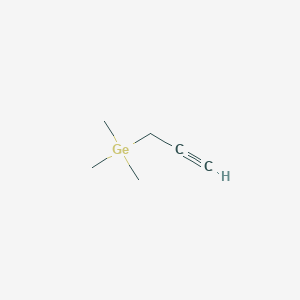
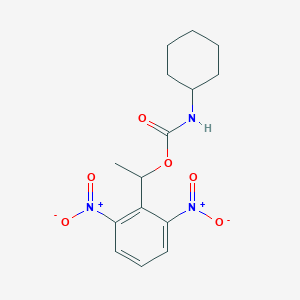
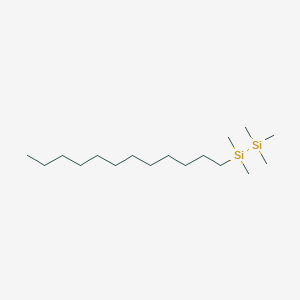
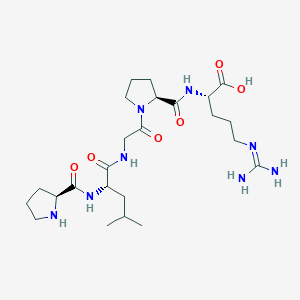
![4-[(4-Bromophenyl)ethynyl]-1-dodecylpyridin-1-ium bromide](/img/structure/B14272971.png)
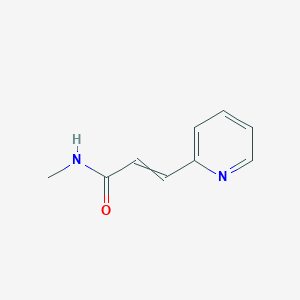
![3-[(1,4-Dimethyl-9H-carbazol-9-YL)methyl]phenol](/img/structure/B14272978.png)
